molecular formula C14H15N3O3 B13970898 1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate CAS No. 56633-71-7

1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate

Cat. No.: B13970898
CAS No.: 56633-71-7
M. Wt: 273.29 g/mol
InChI Key: SQNSQAXVRSTZPB-LBPRGKRZSA-N
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Description

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic compound that features a diazo group, a pyrrolidine ring, and a phenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The diazo group can be introduced through diazo transfer reactions using reagents like diazomethane .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the diazo transfer step to ensure safety and efficiency, given the potentially hazardous nature of diazo compounds.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diazo group can yield amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is unique due to its combination of a diazo group with a pyrrolidine ring and a phenylmethyl ester

Properties

CAS No.

56633-71-7

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1

InChI Key

SQNSQAXVRSTZPB-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-]

Origin of Product

United States

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